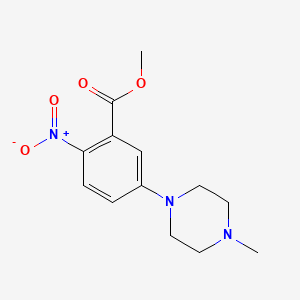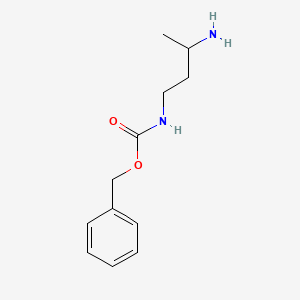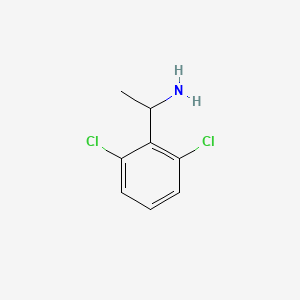![molecular formula C10H18N2O4 B7899916 ethyl (2E)-2-[amino-(2-hydroxyethylamino)methylidene]-3-oxopentanoate](/img/structure/B7899916.png)
ethyl (2E)-2-[amino-(2-hydroxyethylamino)methylidene]-3-oxopentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2E)-2-[amino-(2-hydroxyethylamino)methylidene]-3-oxopentanoate is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by its unique structure, which includes an amino group, a hydroxyethylamino group, and a keto group. Such compounds are often of interest in various fields of chemistry and biochemistry due to their potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[amino-(2-hydroxyethylamino)methylidene]-3-oxopentanoate typically involves multi-step organic reactions. One possible synthetic route could include the following steps:
Formation of the Amino Group: Starting with a suitable precursor, such as an amino acid, the amino group can be introduced through amination reactions.
Introduction of the Hydroxyethylamino Group: This step may involve the reaction of the intermediate with ethylene oxide or a similar reagent to introduce the hydroxyethylamino group.
Formation of the Keto Group: The keto group can be introduced through oxidation reactions, using reagents such as potassium permanganate or chromium trioxide.
Esterification: The final step involves esterification to form the ethyl ester, using reagents like ethanol and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Ethyl (2E)-2-[amino-(2-hydroxyethylamino)methylidene]-3-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylamino group could yield aldehydes or ketones, while reduction of the keto group could yield alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with applications in drug discovery.
Medicine: As a potential therapeutic agent, subject to further research and clinical trials.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
作用机制
The mechanism of action of ethyl (2E)-2-[amino-(2-hydroxyethylamino)methylidene]-3-oxopentanoate would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
Ethyl (2E)-2-[amino-(2-hydroxyethylamino)methylidene]-3-oxobutanoate: A similar compound with a shorter carbon chain.
Ethyl (2E)-2-[amino-(2-hydroxyethylamino)methylidene]-3-oxopropanoate: Another similar compound with an even shorter carbon chain.
Uniqueness
Ethyl (2E)-2-[amino-(2-hydroxyethylamino)methylidene]-3-oxopentanoate is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to its analogs.
属性
IUPAC Name |
ethyl (2E)-2-[amino-(2-hydroxyethylamino)methylidene]-3-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-3-7(14)8(10(15)16-4-2)9(11)12-5-6-13/h12-13H,3-6,11H2,1-2H3/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGIQSQGNRQNMO-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=C(N)NCCO)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)/C(=C(/N)\NCCO)/C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
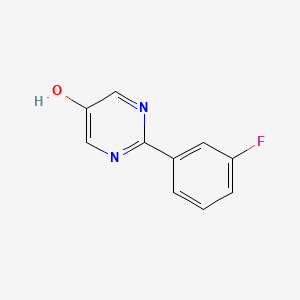
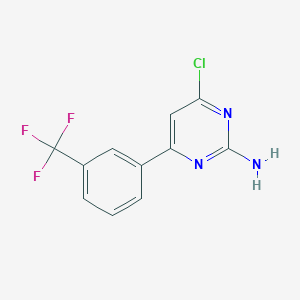
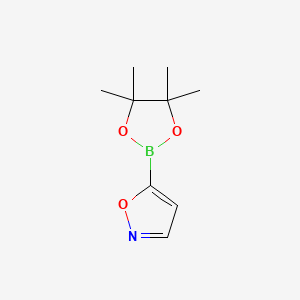
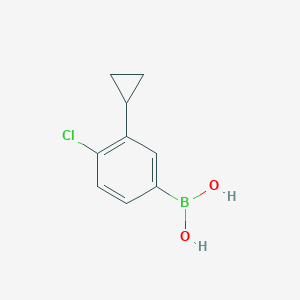
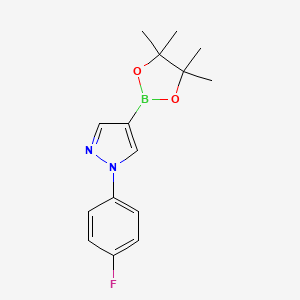
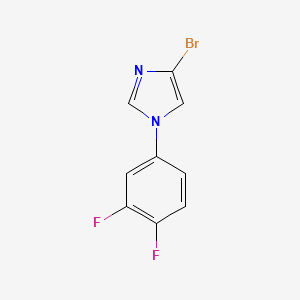
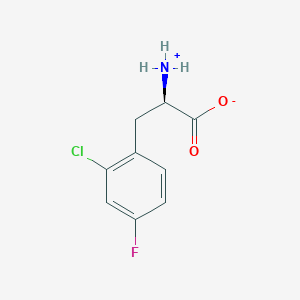
![5-[2-(Furan-3-YL)ethyl]-8A-(hydroxymethyl)-5,6-dimethyl-3,4,4A,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B7899879.png)
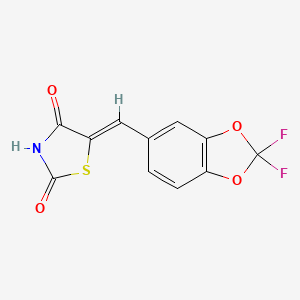
![6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide](/img/structure/B7899893.png)
![4-Chloro-6-methoxy-3-[(4-methoxyphenyl)sulfonyl]quinoline](/img/structure/B7899896.png)
